Product packaging for 4-chloro-N-cyclopentylaniline(Cat. No.:)

4-chloro-N-cyclopentylaniline

Cat. No.: B7808610
M. Wt: 195.69 g/mol
InChI Key: PDICLBNBJRYEOF-UHFFFAOYSA-N
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Description

Significance of N-Substituted Aniline (B41778) Derivatives in Organic Chemistry

N-substituted aniline derivatives represent a cornerstone class of compounds in organic synthesis, serving as versatile building blocks and key intermediates. These compounds, derived from aniline by modifying the amino group, are integral to the production of a wide array of more complex molecules. wisdomlib.org Their utility spans various sectors, including the synthesis of pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgwikipedia.org

The reactivity of aniline and its derivatives is well-documented. The amino group can be readily alkylated to form N-alkylated and N,N-dialkylated products, which are significant in the color industry. wikipedia.org Furthermore, the aromatic ring of aniline derivatives is highly susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org This high reactivity is attributed to the electron-donating nature of the amino group, which activates the aromatic ring. wikipedia.org

The synthesis of N-substituted anilines can be achieved through various methods, including the reaction of anilines with alkylating agents or through more modern techniques like the Buchwald-Hartwig and Ullmann reactions, which involve the amination of aryl halides. wikipedia.org Recent research has also explored catalyst- and additive-free methods for synthesizing N-substituted anilines under mild conditions, highlighting the ongoing efforts to develop more efficient and environmentally friendly synthetic routes. nih.govbeilstein-journals.org

Overview of the Chemical Structure and its Core Synthetic Relevance

The chemical structure of 4-chloro-N-cyclopentylaniline is characterized by three key components: a para-substituted chlorinated benzene (B151609) ring, a secondary amine (aniline) linkage, and a cyclopentyl group attached to the nitrogen atom. This unique combination of a halogenated aromatic moiety and a cycloaliphatic amine confers specific properties and synthetic potential to the molecule.

The presence of the chlorine atom at the para-position of the aniline ring is significant. Halogenated aromatic rings are crucial synthetic building blocks in organic chemistry, particularly in cross-coupling reactions. nih.gov The chlorine atom can influence the electronic properties of the aromatic ring and can serve as a leaving group or a site for further functionalization.

The N-cyclopentyl group introduces a non-planar, cyclic aliphatic component to the molecule. Cycloaliphatic amines are known to enhance properties such as chemical resistance and mechanical strength in various applications. rich-cn.net In the context of this compound, this group can impact the compound's solubility, conformational flexibility, and steric hindrance around the nitrogen atom.

The secondary amine linkage provides a site for further chemical modification. The hydrogen atom on the nitrogen can be substituted, and the lone pair of electrons on the nitrogen atom can participate in various chemical reactions. This makes the aniline core a versatile scaffold for building more complex molecular architectures.

Contextualization within Halogenated and Cycloaliphatic Amine Chemistry

Halogenated Amine Chemistry:

Halogenated anilines are a significant subclass of aromatic compounds with diverse applications. researchgate.net The introduction of a halogen atom onto the aniline ring can significantly alter its chemical and biological properties. nih.gov Halogenation is a key strategy for enhancing the bioactivity of organic compounds, and halogenated aniline derivatives have shown effectiveness against various pathogens. nih.gov

The synthesis of halogenated anilines often involves the electrophilic halogenation of aniline or its derivatives. nih.gov However, these reactions can sometimes lack regioselectivity, leading to the formation of multiple isomers. nih.gov To address this, researchers have developed new synthetic methods for the regioselective halogenation of electron-rich aromatic compounds. nih.gov The chlorine atom in compounds like 4-chloroaniline (B138754), a related structure, serves as a precursor in the industrial production of pesticides and pharmaceuticals. wikipedia.org

Cycloaliphatic Amine Chemistry:

Cycloaliphatic amines are a class of chemical compounds that contain a cyclic aliphatic structure and one or more amine functional groups. rich-cn.net These compounds are widely used as curing agents for epoxy resins, imparting desirable properties such as high chemical resistance, improved durability, and enhanced mechanical strength to the final products. rich-cn.netpflaumer.com The cyclic structure provides better impact resistance compared to linear aliphatic chains. corrosionpedia.com

The applications of cycloaliphatic amine hardeners are extensive, ranging from protective coatings and industrial flooring to adhesives and composites. rich-cn.netpflaumer.com Their unique properties make them valuable in demanding environments where resistance to moisture, UV radiation, and chemicals is crucial. rich-cn.net Research in this area continues to focus on developing new cycloaliphatic amine hardeners that offer improved performance characteristics, such as faster curing times and lower toxicity. pflaumer.comrich-cn.net The presence of the cyclopentyl group in this compound places it within this important class of compounds, suggesting potential applications where the properties of cycloaliphatic amines are advantageous.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaKey Features
4-ChloroanilineC₆H₆ClNHalogenated aniline
4-CyclopentylanilineC₁₁H₁₅NCycloaliphatic aniline
N-MethylanilineC₇H₉NN-substituted aniline
2,4,6-TribromoanilineC₆H₄Br₃NPolyhalogenated aniline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN B7808610 4-chloro-N-cyclopentylaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-cyclopentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICLBNBJRYEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro N Cyclopentylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 4-chloro-N-cyclopentylaniline would be expected to show distinct signals for the protons on the aromatic ring and the cyclopentyl group. The aromatic protons would likely appear as a set of doublets due to the para-substitution pattern on the benzene (B151609) ring. The protons on the cyclopentyl group would exhibit more complex splitting patterns and would be found in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the carbons of the cyclopentyl ring and the four unique carbons of the 4-chlorophenyl group. The chemical shifts of these carbons would be influenced by their local electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) NMR

DEPT NMR experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. A DEPT-90 spectrum would only show signals for CH groups. This information is invaluable for assigning the signals from the cyclopentyl moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine, C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, C=C stretching vibrations from the aromatic ring, and a C-Cl stretching vibration at lower wavenumbers.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information to the IR spectrum. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. For this compound, the symmetric vibrations of the aromatic ring are expected to give rise to strong Raman signals.

Without access to published research or spectral databases containing the experimental data for this compound, the creation of detailed data tables and an in-depth analysis of its spectroscopic characteristics remains speculative. Further research and publication of the empirical data are required to fulfill such a request.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This technique provides information about the molecular weight and structure of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of this compound would likely exhibit a prominent molecular ion peak (M+). The fragmentation pattern is expected to be influenced by the chloro and cyclopentyl substituents on the aniline (B41778) structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a cyclopentyl radical or a portion of it.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway.

Isotopic Peaks: The presence of the chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

A table of predicted significant fragments in the GC-MS spectrum of this compound is presented below.

Predicted Fragment Ion m/z (mass-to-charge ratio) Possible Origin
[C₁₁H₁₄ClN]⁺195/197Molecular Ion (M⁺)
[C₁₁H₁₃ClN]⁺194/196Loss of a hydrogen radical (M-1)
[C₆H₅ClN]⁺126/128Loss of cyclopentyl radical
[C₆H₄N]⁺90Loss of cyclopentyl and chlorine radicals
[C₅H₉]⁺69Cyclopentyl cation

Liquid Chromatography-Mass Spectrometry (LC-MSn, LC-ESI-QFT)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces protonated molecules [M+H]⁺.

In the analysis of this compound, LC-MS with ESI would be expected to show a strong signal for the protonated molecule at m/z 196/198. Tandem mass spectrometry (MS/MS or MSn) experiments could then be performed to induce fragmentation of this precursor ion and obtain further structural information. The fragmentation in ESI-MS/MS is often different from that in EI-MS and can provide complementary data. For instance, the loss of the cyclopentyl group is a likely fragmentation pathway.

One study has reported the characterization of this compound using an Agilent Q-TOF 6545 with an ESI ionization source, confirming the utility of this technique for the analysis of this compound. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands characteristic of a substituted aniline. The spectrum of the related compound, 4-chloroaniline (B138754), typically exhibits two main absorption bands. The primary absorption band (π → π* transition) is usually observed at shorter wavelengths, while a secondary band (n → π* transition), which is sensitive to the substitution on the nitrogen atom, appears at longer wavelengths.

The presence of the cyclopentyl group on the nitrogen atom may cause a slight shift in the absorption maxima compared to 4-chloroaniline due to its electronic and steric effects.

Compound Solvent λmax 1 (nm) λmax 2 (nm)
4-chloroanilineEthanol~240~290
This compound (Predicted)Ethanol~240-250~290-300

X-ray Crystallography for Solid-State Structural Elucidation

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, the technique of X-ray crystallography would be invaluable for elucidating its solid-state structure. A successful crystallographic analysis would reveal:

The precise geometry of the chlorophenyl and cyclopentyl groups.

The conformation of the N-cyclopentyl bond relative to the aniline ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

For a molecule like this compound, obtaining single crystals suitable for X-ray diffraction would be the first and often most challenging step.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

While a specific, validated HPLC method for this compound is not described in the available literature, a method could be developed based on the analysis of similar compounds like 4-chloroaniline. A typical reversed-phase HPLC setup would include:

Stationary Phase: A C18 or C8 column.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition of the mobile phase can be optimized to achieve good separation and peak shape.

Detection: A UV detector set at one of the absorption maxima of the compound (e.g., around 245 nm or 295 nm).

An example of a potential HPLC method is outlined in the table below.

Parameter Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL

This method would likely provide good retention and resolution for this compound, allowing for its quantification and purity assessment.

Chiral HPLC for Enantiomeric Separation

While this compound itself is not chiral, the introduction of a chiral center, for instance through derivatization with a chiral reagent, would necessitate enantiomeric separation to isolate and quantify the resulting diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between enantiomers. eijppr.comphenomenex.comscielo.br The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different interaction energies and thus different retention times. scielo.brresearchgate.net

The selection of an appropriate CSP is critical for successful enantioseparation. For aniline derivatives and related amine compounds, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and ability to operate in various modes, including normal-phase, reversed-phase, and polar organic conditions. eijppr.comnih.gov Crown ether-type CSPs are particularly effective for the separation of compounds containing primary amino groups. nih.govnih.govresearchgate.net Ligand exchange chromatography, which involves the formation of diastereomeric metal complexes, is another valuable technique for the chiral resolution of molecules with electron-donating atoms like nitrogen. eijppr.comspringernature.com

The mobile phase composition also plays a crucial role in optimizing the separation. In normal-phase chromatography, mixtures of alkanes (like n-hexane) and alcohols are common, whereas in reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile or methanol are used. nih.gov The choice of mobile phase can significantly influence the retention and resolution of the enantiomers.

Table 1: Chiral Stationary Phases for the Separation of Amine Compounds

Chiral Stationary Phase (CSP) Type Common Examples Applicable to Amine Compounds Separation Principle
Polysaccharide-Based Cellulose and amylose derivatives (e.g., Chiralpak® series) Yes Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. eijppr.com
Crown Ether-Based (S,S)- or (R,R)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6 Yes, particularly primary amines Host-guest complexation between the crown ether cavity and the ammonium ion of the analyte. nih.govnih.govresearchgate.net
Ligand Exchange Amino acids (e.g., L-proline) coated on a support with a metal ion (e.g., Cu2+) Yes Formation of diastereomeric metal complexes with different stabilities. eijppr.comspringernature.com
Pirkle-Type (Brush-Type) (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine Yes π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Protein-Based α1-acid glycoprotein (AGP), human serum albumin (HSA) Yes Complex interactions including hydrophobic, electrostatic, and hydrogen bonding.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical method. greyhoundchrom.comsigmaaldrich.com For this compound, derivatization can enhance its detectability by introducing a chromophore or fluorophore, improve its chromatographic behavior, and enable its separation and analysis by techniques such as gas chromatography (GC) where the parent compound may have insufficient volatility. greyhoundchrom.comsigmaaldrich.comlibretexts.orgresearchgate.net

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before its introduction into the chromatographic system. actascientific.comhelsinki.fi This is the most common approach as it can be performed offline and often leads to higher sensitivity. helsinki.fi The resulting derivatives are then separated and detected. For primary and secondary amines like this compound, a variety of reagents are available that target the amino group. The reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete and reproducible derivatization. nih.govresearchgate.net

A key advantage of pre-column derivatization is the ability to remove excess reagent and by-products before analysis, which can reduce interference and improve the chromatogram. creative-proteomics.com Furthermore, this technique allows for the introduction of a tag that is specifically suited for a highly sensitive detection method, such as fluorescence or electron capture detection (ECD). libretexts.orgthermofisher.com

In post-column derivatization, the analyte is first separated in its native form by the chromatographic column, and the derivatizing reagent is then continuously added to the column effluent. actascientific.comhelsinki.fi The reaction takes place in a reaction coil before the mixture enters the detector. This technique is advantageous when the analyte is unstable under pre-column derivatization conditions or when the derivatization reaction produces multiple products that would complicate the chromatogram. actascientific.comrsc.org

Post-column derivatization avoids the potential for interference from the derivatizing reagent during the separation process. actascientific.com However, it requires specialized equipment, including a reagent pump and a reaction coil, and the reaction must be rapid and complete in the short time available between the column and the detector. actascientific.com Reagents like o-phthalaldehyde (OPA) and ninhydrin are commonly used in post-column derivatization of amines. actascientific.com

The choice of a derivatizing reagent depends on the analytical objective, the nature of the analyte, the sample matrix, and the detection method to be used. For HPLC analysis of amines, reagents that introduce a fluorescent tag are often preferred due to the high sensitivity of fluorescence detection. libretexts.org For GC analysis, reagents that increase volatility and thermal stability are chosen. sigmaaldrich.comresearchgate.net

Several classes of reagents are suitable for the derivatization of the secondary amine group in this compound:

Acylating Reagents: These reagents, such as acetic anhydride and trifluoroacetic anhydride (TFAA), react with the amine to form stable amides. Fluorinated acylating agents are particularly useful for GC-ECD. libretexts.org

Chloroformates: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to form highly fluorescent carbamates, making them ideal for HPLC with fluorescence detection. libretexts.orgthermofisher.com

Isothiocyanates: Phenylisothiocyanate (PITC) reacts with primary and secondary amines to form phenylthiourea derivatives that can be detected by UV absorbance. creative-proteomics.comthermofisher.com

Sulfonyl Chlorides: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that forms highly fluorescent sulfonamides with primary and secondary amines. thermofisher.comnih.gov

Fluorogenic Reagents: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. libretexts.orgthermofisher.comnih.gov While OPA does not react directly with secondary amines, methods have been developed to first convert secondary amines to primary amines before derivatization.

Table 2: Common Derivatizing Reagents for Aniline and Amine Compounds

Derivatizing Reagent Abbreviation Functional Group Targeted Resulting Derivative Detection Method
9-Fluorenylmethyl chloroformate FMOC-Cl Primary and Secondary Amines Carbamate Fluorescence, UV
Dansyl chloride DNS-Cl Primary and Secondary Amines Sulfonamide Fluorescence, UV
o-Phthalaldehyde OPA Primary Amines Isoindole Fluorescence
Phenylisothiocyanate PITC Primary and Secondary Amines Phenylthiourea UV
Trifluoroacetic anhydride TFAA Primary and Secondary Amines, Alcohols Trifluoroacetamide GC-FID, GC-ECD
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Amines, Alcohols, Carboxylic Acids Trimethylsilyl (TMS) derivative GC-MS, GC-FID
2,4-Dinitrofluorobenzene DNFB Primary and Secondary Amines Dinitrophenyl derivative UV

Theoretical and Computational Investigations of 4 Chloro N Cyclopentylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure and properties of molecules. Calculations for compounds like 4-chloro-N-cyclopentylaniline are typically performed using specific functionals and basis sets, such as the B3LYP level of theory with 6-31G** or 6-311++G** basis sets, to achieve a balance between accuracy and computational cost. amazonaws.com

The electronic characteristics of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE_gap), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

DFT calculations allow for the precise determination of these orbital energies and the visualization of their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing chloro-substituent.

From the HOMO and LUMO energies, several key electronic properties can be calculated to quantify the molecule's reactivity.

Table 1: Key Electronic Properties Derived from DFT Calculations

PropertyFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's capacity to act as an electrophile.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, computational models can elucidate reaction pathways and determine activation energies. This allows for the theoretical prediction of reaction feasibility and kinetics.

For this compound, DFT simulations could be used to model various reactions, such as electrophilic aromatic substitution. The model would identify the most likely sites of substitution on the benzene (B151609) ring by comparing the activation energies for attacks at different positions. The influence of both the activating amino group and the deactivating chloro group on the regioselectivity of the reaction can be quantitatively assessed. These simulations provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that are often difficult to observe experimentally.

Conceptual DFT provides a framework for translating calculated electronic properties into fundamental chemical concepts like reactivity and selectivity. The basicity of the nitrogen atom in this compound is a key feature of its chemical character. This property can be explored computationally by analyzing descriptors that quantify the molecule's response to electron donation.

The nucleophilicity (N) index, derived from DFT calculations, offers a quantitative measure of a molecule's ability to act as a nucleophile (and by extension, a Lewis base). Furthermore, local reactivity descriptors, such as Fukui functions or Parr functions, can be calculated to pinpoint the nitrogen atom as the primary site for protonation or electrophilic attack. These functions analyze the change in electron density as an electron is added to the molecule, highlighting the regions most susceptible to electrophilic interaction. Information-theoretic approaches can further refine this understanding by quantifying the electronic information content of the nitrogen lone pair, providing another lens through which to assess its availability for bonding.

Quantum Chemical Approaches for Structure-Reactivity Relationship Studies

Quantum chemical methods are essential for establishing quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic features with its observed chemical behavior. By calculating a variety of molecular descriptors, these methods can predict the reactivity of a compound before it is synthesized.

A primary tool in this area is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential projected onto the electron density surface of a molecule. It provides a clear and intuitive guide to the charge distribution and reactive sites.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate the most likely sites for electrophilic attack. For this compound, the region around the nitrogen atom's lone pair would show a significant negative potential, confirming its role as the primary basic and nucleophilic center.

Positive Potential Regions (Blue): These areas are electron-poor and susceptible to nucleophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas have a relatively balanced potential.

Advanced Chemical Transformations and Derivatizations of 4 Chloro N Cyclopentylaniline Scaffolds

Modifications of the Cyclopentyl Moiety

While direct functionalization of the cyclopentyl ring in 4-chloro-N-cyclopentylaniline is not extensively documented in publicly available literature, established principles of C-H activation and other synthetic methodologies for cycloalkanes can be applied to this scaffold. These approaches offer the potential to introduce a variety of functional groups, thereby modulating the steric and electronic properties of the molecule.

One of the primary strategies for modifying the cyclopentyl moiety involves transition-metal-catalyzed C-H activation. This powerful technique allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, providing an efficient route to functionalized derivatives. For instance, palladium-catalyzed C(sp³)–H arylation could be employed to introduce aryl groups onto the cyclopentyl ring, a transformation that has been successfully applied to other cycloalkane carboxylic acids and aminomethyl-cycloalkanes. This method often utilizes specialized ligands to control regioselectivity and, in some cases, enantioselectivity.

Another potential avenue for modification is oxidative dehydrogenation, which could introduce unsaturation into the cyclopentyl ring, leading to cyclopentenyl or cyclopentadienyl (B1206354) derivatives. Such transformations can be achieved using various oxidizing agents and catalytic systems. Furthermore, radical-based reactions could be employed to introduce functional groups onto the cyclopentyl moiety.

The following table provides representative examples of potential modifications of the cyclopentyl moiety, based on established synthetic methods for related cycloalkane systems.

Transformation Substrate Reagents and Conditions Potential Product Key Features
C-H ArylationThis compoundPd(OAc)₂, Ligand (e.g., Quinuclidine-pyridone), Aryl iodide, Ag₂CO₃, Solvent (e.g., Toluene), Heat4-chloro-N-(arylcyclopentyl)anilineDirect introduction of aryl groups onto the cyclopentyl ring.
Oxidative DehydrogenationThis compoundOxidizing agent (e.g., IBX, MnO₂), Solvent (e.g., DMSO), Heat4-chloro-N-cyclopentenylanilineIntroduction of unsaturation in the cyclopentyl ring.
Radical HalogenationThis compoundN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Solvent (e.g., CCl₄), Light/Heat4-chloro-N-(bromocyclopentyl)anilineIntroduction of a halogen atom for further functionalization.

This table presents hypothetical transformations based on established chemical principles, as direct literature examples for this compound are limited.

Functionalization of the Chloroaniline Ring

The chloroaniline ring of this compound offers multiple sites for functionalization, primarily through reactions targeting the chlorine atom or the aromatic C-H bonds. These modifications are crucial for synthesizing derivatives with altered electronic properties and for introducing new pharmacophores.

A prominent method for functionalizing the chloroaniline ring is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The Buchwald-Hartwig amination allows for the substitution of the chlorine atom with a wide range of primary and secondary amines, leading to the formation of N,N'-diaryl or N-alkyl-N'-aryl diamine derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction is highly versatile and is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed reaction, enables the formation of a new carbon-carbon bond by coupling the chloroaniline with an organoboron reagent, typically a boronic acid or ester. nih.gov This reaction is widely used to synthesize biaryl compounds and can introduce a variety of aryl or heteroaryl substituents at the 4-position of the aniline (B41778) ring.

Electrophilic aromatic substitution reactions can also be employed to functionalize the chloroaniline ring, although the directing effects of the amino and chloro substituents must be considered. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group and also an ortho-, para-director. This can lead to a mixture of products, and regioselectivity can be a challenge.

The following table summarizes key functionalization reactions of the chloroaniline ring.

Reaction Type Substrate Reagents and Conditions Product Significance
Buchwald-Hartwig AminationThis compoundPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Amine, Solvent (e.g., Toluene)N-cyclopentyl-N'-(substituted)-1,4-benzenediamineSynthesis of diverse N-arylated and N-alkylated diamines. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org
Suzuki-Miyaura CouplingThis compoundPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Arylboronic acid, Solvent (e.g., Dioxane/H₂O)4-aryl-N-cyclopentylanilineFormation of biaryl structures. nih.gov
NitrationThis compoundHNO₃, H₂SO₄4-chloro-N-cyclopentyl-2-nitroanilineIntroduction of a nitro group for further transformations.
HalogenationThis compoundBr₂, Acetic acid2-bromo-4-chloro-N-cyclopentylanilineIntroduction of an additional halogen atom.

Synthesis of Polyfunctionalized Derivatives for Specific Research Objectives

The synthesis of polyfunctionalized derivatives of this compound is driven by the need for molecules with highly specific properties, often for applications in medicinal chemistry and materials science. These derivatives can be designed to interact with specific biological targets or to possess desired photophysical properties. The synthetic strategies often involve a combination of the reactions described in the previous sections, performed in a sequential manner to build up molecular complexity.

For instance, a derivative could first undergo a Suzuki coupling to introduce a new aryl group, followed by a C-H activation on the cyclopentyl ring to add another functional moiety. Alternatively, a polyfunctionalized building block could be coupled to the this compound scaffold in a single step.

One notable approach for creating polyfunctionalized cyclopentylamines is through iron(II)-catalyzed radical [3 + 2] cyclization of N-aryl cyclopropylamines with various alkenes. While not a direct modification of the this compound, this method highlights a strategy to construct complex cyclopentylamine (B150401) scaffolds that could be subsequently chlorinated or coupled to a chloroaniline moiety.

The design and synthesis of these complex molecules are often guided by computational modeling to predict their properties and interactions with biological targets. The development of efficient and selective synthetic routes to these polyfunctionalized derivatives is a key area of ongoing research.

The following table presents a hypothetical multi-step synthesis to illustrate the construction of a polyfunctionalized derivative.

Step Reaction Starting Material Reagents and Conditions Intermediate/Product Objective
1Suzuki CouplingThis compoundPd(PPh₃)₄, K₂CO₃, 4-methoxyphenylboronic acid, Dioxane/H₂ON-cyclopentyl-4-(4-methoxyphenyl)anilineIntroduce a biaryl scaffold.
2BrominationN-cyclopentyl-4-(4-methoxyphenyl)anilineNBS, AIBN, CCl₄N-(bromocyclopentyl)-4-(4-methoxyphenyl)anilineFunctionalize the cyclopentyl ring.
3Nucleophilic SubstitutionN-(bromocyclopentyl)-4-(4-methoxyphenyl)anilineNaN₃, DMFN-(azidocyclopentyl)-4-(4-methoxyphenyl)anilineIntroduce a versatile azido (B1232118) group.

Regioselective and Stereoselective Synthetic Strategies for Analogs

The development of regioselective and stereoselective synthetic strategies is paramount for the synthesis of this compound analogs with well-defined three-dimensional structures. Such control is crucial for understanding structure-activity relationships and for developing potent and selective therapeutic agents.

Regioselectivity in the functionalization of the chloroaniline ring can be controlled by the choice of reagents and reaction conditions. For example, in electrophilic aromatic substitution, the directing effects of the substituents can be modulated by protecting the amino group or by using sterically hindered reagents to favor substitution at a specific position. In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the transformation.

Stereoselectivity in the modification of the cyclopentyl moiety is a significant challenge. The synthesis of enantiomerically pure or diastereomerically enriched derivatives often requires the use of chiral catalysts or chiral starting materials. For instance, asymmetric C-H activation reactions using chiral ligands have been shown to be effective in the enantioselective functionalization of other cycloalkanes.

Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of multiple stereocenters on the cyclopentyl ring. These reactions often rely on substrate control, where the existing stereochemistry of the molecule directs the approach of the incoming reagent.

The following table provides examples of synthetic strategies where regioselectivity or stereoselectivity is a key consideration.

Strategy Reaction Type Substrate Key Control Element Potential Outcome
Regioselective Directed ortho-metalationN-protected this compoundDirecting group (e.g., pivaloyl)Functionalization at the C2 position of the aniline ring.
Regioselective Buchwald-Hartwig Amination4-chloro-2-bromo-N-cyclopentylanilineDifferential reactivity of C-Cl vs. C-Br bondsSelective substitution at the more reactive C-Br position.
Stereoselective Asymmetric C-H ArylationThis compoundChiral palladium catalyst and ligandEnantiomerically enriched 4-chloro-N-(arylcyclopentyl)aniline.
Diastereoselective Catalytic Hydrogenation4-chloro-N-cyclopentenylanilineChiral catalyst (e.g., Rh-DIPAMP)Diastereomerically enriched this compound with a new stereocenter.

Research Frontiers and Broader Academic Context of 4 Chloro N Cyclopentylaniline Chemistry

Role as Precursors and Intermediates in Advanced Organic Synthesis

In the realm of advanced organic synthesis, aromatic amines are fundamental precursors for a vast array of more complex molecules. Compounds like 4-chloro-N-cyclopentylaniline are valuable intermediates due to the reactivity of the aniline (B41778) nitrogen and the potential for functionalization of the aromatic ring. The presence of the chlorine atom allows for various cross-coupling reactions, while the secondary amine can participate in a wide range of transformations.

These intermediates are crucial in multi-step syntheses where precise control over the introduction of functional groups is necessary. The stability of the N-cyclopentyl group under many reaction conditions makes it a useful substituent for directing reactivity or for incorporation into the final target structure.

Applications in Heterogeneous and Homogeneous Catalysis Research

The synthesis of N-alkylanilines, including this compound, is an active area of catalysis research. Both heterogeneous and homogeneous catalytic systems are being developed to improve the efficiency, selectivity, and environmental footprint of N-alkylation reactions.

N-Heterocyclic Carbene-Copper Complexes: N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for transition metal catalysts. NHC-copper complexes, in particular, have shown great promise in a variety of organic transformations, including C-N cross-coupling reactions. These catalysts are known for their stability and high activity, enabling reactions under milder conditions than traditional methods. nih.gov The use of NHC-copper catalysts could be a viable route for the synthesis of this compound from 4-chloroaniline (B138754) and a cyclopentylating agent, or for its use in further coupling reactions. The modular nature of NHC ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize reaction outcomes.

Nitrogen-doped Carbon Supports: In heterogeneous catalysis, the support material plays a crucial role in the activity and stability of the catalyst. Nitrogen-doped carbon materials have gained significant attention as catalyst supports due to their ability to enhance the dispersion and stability of metal nanoparticles and even single-atom catalysts. rsc.orgnih.gov For reactions involving anilines, such as hydrogenation or coupling reactions, palladium or copper nanoparticles supported on nitrogen-doped carbon could offer improved performance. rsc.orgnih.govfinechemicals.com.cnacs.org The nitrogen atoms in the carbon matrix can act as anchoring sites for the metal particles, preventing their agglomeration and improving catalyst lifetime. finechemicals.com.cn

The synthesis of secondary anilines like this compound can be achieved through various catalytic methods, with copper-catalyzed reactions being a prominent example. Mechanistic studies on copper-catalyzed N-arylation of amines and amides provide valuable insights into the fundamental steps of these transformations. mit.edunih.govnih.govacs.org These reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps generally involve the coordination of the amine to the copper catalyst, followed by oxidative addition of the aryl halide to the copper center, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. researchgate.net The nature of the ligand, base, and solvent can significantly influence the reaction rate and efficiency. nih.govorganic-chemistry.org

Ruthenium complexes have also been utilized for the N-alkylation of aromatic amines with diols, offering a different mechanistic pathway. scispace.com Furthermore, iron-catalyzed C-H amination of arenes presents a novel approach to forming N-alkyl anilines directly from aromatic hydrocarbons. chemistryviews.orgorganic-chemistry.org

Detailed kinetic and computational studies help to elucidate the roles of various reaction components and intermediates, guiding the development of more efficient and selective catalysts for the synthesis of a broad range of substituted anilines. nih.govacs.org

Intermediates in the Synthesis of Diverse Biologically Relevant Scaffolds

Substituted anilines are pivotal intermediates in the synthesis of a wide array of biologically active heterocyclic compounds. The structural motif of this compound can be incorporated into various scaffolds that are of interest in medicinal chemistry.

For instance, substituted anilines are key starting materials in several named reactions for the synthesis of quinolines , a class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. pharmaguideline.comorganic-chemistry.orgnih.goviipseries.org Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses all utilize anilines as core building blocks. pharmaguideline.comnih.gov

Similarly, pyrazole (B372694) derivatives , known for their diverse pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial effects, can be synthesized using substituted anilines. nih.govresearchgate.netresearchgate.netnih.gov The aniline moiety can be introduced at various positions of the pyrazole ring, leading to a wide range of functionalized molecules. researchgate.net

The development of synthetic methodologies that utilize substituted anilines as precursors continues to be a major focus in the pursuit of novel therapeutic agents. ijnrd.orgmdpi.comnih.govutrgv.eduresearchgate.net

Environmental Chemistry and Transformation Studies of Aromatic Amines

Aromatic amines, including chlorinated anilines, are a class of environmental contaminants that can enter the environment through industrial discharge and the degradation of pesticides and dyes. Understanding their fate and transformation in the environment is crucial for assessing their potential ecological impact.

In soil and aquatic environments, aromatic amines can undergo abiotic and biotic transformations. One significant process is their covalent binding to humic substances, which are complex organic macromolecules present in soil and natural waters. usgs.gov This process, often mediated by microbial enzymes or metal oxides, involves the oxidative coupling of the aniline to the phenolic or quinone-like moieties within the humic structure. nih.govnih.gov

Studies on aniline and its derivatives have shown that they can be incorporated into humic materials through nucleophilic addition reactions, forming stable covalent bonds. usgs.govacs.org This binding can significantly reduce the mobility and bioavailability of the aromatic amines, potentially leading to their long-term sequestration in the environment. researchgate.net The specific chemical structures formed during these coupling reactions are complex and are an active area of research, often employing advanced analytical techniques like 15N NMR spectroscopy to probe the nature of the chemical linkages. usgs.govacs.org

Adduct Formation and Environmental Fate Assessment

The study of this compound is situated within the broader context of substituted aniline chemistry, a class of compounds with significant industrial applications and corresponding environmental and toxicological interest. While direct research on this compound is limited, its potential biochemical and environmental interactions can be inferred from the extensive studies on structurally similar compounds, particularly 4-chloroaniline and other N-substituted aromatic amines.

Adduct Formation

The formation of covalent adducts, particularly with DNA, is a critical area of research in chemical toxicology, as it is often the initiating event in chemical carcinogenesis. For aromatic amines, metabolic activation is a prerequisite for the formation of reactive electrophilic species that can bind to nucleophilic sites on macromolecules like DNA.

Metabolic Activation: The metabolic pathway for aromatic amines typically involves N-oxidation, catalyzed by cytochrome P-450 enzymes, to form N-hydroxyarylamines. cdc.gov This N-hydroxylated metabolite is considered the proximate carcinogen. cdc.gov For this compound, it is hypothesized that it would undergo a similar bioactivation process, leading to the formation of N-hydroxy-4-chloro-N-cyclopentylaniline. This intermediate can be further esterified (e.g., by acetylation or sulfation) to form a more reactive species that readily generates a nitrenium ion.

DNA Adducts: The resulting electrophilic nitrenium ion can attack electron-rich centers in the DNA molecule. Studies on analogous compounds like 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) and 3,5-dimethylaniline (B87155) have shown that the primary targets for adduction are the C8 and N² positions of guanine (B1146940) and the C8 and N⁶ positions of adenine. cdc.govresearchgate.net Upon reaction, stable covalent bonds are formed, creating DNA adducts. For instance, the reaction of N-hydroxy-MOCA with DNA results in adducts such as N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene. cdc.gov It is plausible that this compound, following metabolic activation, would form similar adducts, such as N-(deoxyguanosin-8-yl)-4-chloro-N-cyclopentylaniline. The formation of these adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which is a potential mechanism for carcinogenicity.

Interactive Data Table: Potential DNA Adducts of this compound (Hypothesized) This table is based on adducts formed by structurally similar aromatic amines and represents potential, not confirmed, adducts for this compound.

Metabolite PrecursorDNA BaseSite of AdductionPotential Adduct Name
N-hydroxy-4-chloro-N-cyclopentylanilineDeoxyguanosine (dG)C8N-(deoxyguanosin-8-yl)-4-chloro-N-cyclopentylaniline
N-hydroxy-4-chloro-N-cyclopentylanilineDeoxyadenosine (dA)C8N-(deoxyadenosin-8-yl)-4-chloro-N-cyclopentylaniline
N-hydroxy-4-chloro-N-cyclopentylanilineDeoxyadenosine (dA)N⁶6-(4-chloro-N-cyclopentylamino)-deoxyadenosine

Environmental Fate Assessment

The environmental fate of a chemical compound describes its transport, transformation, and persistence in various environmental compartments such as soil, water, and air. The assessment for this compound relies on data from related chloroanilines. epa.govnih.gov

Degradation: The persistence of anilines in the environment is governed by both biotic and abiotic degradation processes.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of anilines in soil and water. researchgate.net However, the presence of chlorine atoms on the aromatic ring generally increases persistence, making chloroanilines more resistant to microbial breakdown than aniline itself. researchgate.net

Photodegradation: In surface waters and in the atmosphere, photodegradation by reaction with hydroxyl radicals is a significant degradation pathway. dcceew.gov.au For the related compound 4-chloroaniline, the photolytic half-life in surface water can be as short as 1 to 3 hours. nih.gov

Mobility and Transport: The mobility of substituted anilines in the environment is largely controlled by their adsorption to soil and sediment particles. Aniline and its derivatives can adsorb strongly to organic matter and clay minerals in soil. dcceew.gov.au This adsorption reduces their mobility and potential for leaching into groundwater but can also lead to their accumulation in sediment. dcceew.gov.au The N-cyclopentyl group in this compound would likely increase its lipophilicity compared to 4-chloroaniline, potentially leading to stronger adsorption to soil organic carbon.

Interactive Data Table: Environmental Fate Parameters for Analogous Chloroanilines This table presents data for 4-chloroaniline (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) as proxies for assessing the environmental fate of this compound.

Parameter4-Chloroaniline (4-CA)3,4-Dichloroaniline (3,4-DCA)Relevance to this compound
Photodegradation Half-life (Surface Water) 1 - 3 hours nih.gov18 days nih.govExpected to undergo photodegradation.
Biodegradation Half-life Several days to months nih.govVery slow nih.govLikely to be moderately persistent to persistent.
Sediment Half-life Not specified~1000 days nih.govMay persist in sediment due to adsorption.
Mobility in Soil Moderate adsorption to organic material dcceew.gov.auStrong adsorption and low mobilityThe cyclopentyl group may increase adsorption, reducing mobility.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-cyclopentylaniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves substitution reactions. For example, coupling 4-chloroaniline derivatives with cyclopentyl groups can be achieved using reagents like sodium amide or thiourea in solvents such as DMF or DMSO . Multi-step protocols often require precise temperature control (45–50°C for intermediates) and purification via column chromatography to achieve >95% purity . Key parameters to optimize include solvent polarity, reaction time, and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the cyclopentyl and chloro-substituted aromatic structure. For example, aromatic protons appear as doublets in the 7.2–7.5 ppm range, while cyclopentyl protons show multiplet signals at 1.5–2.0 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as used in related aniline derivatives) provides unambiguous structural confirmation, with R-factors <0.03 ensuring high accuracy .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

Solubility is highly solvent-dependent: it is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO. Stability studies suggest degradation under prolonged UV exposure or acidic conditions (pH <3), necessitating storage in inert atmospheres at 4°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., using the B3LYP functional) model electron density distributions and frontier molecular orbitals. For instance, the chloro group’s electron-withdrawing effect lowers the HOMO energy (-5.2 eV), influencing reactivity in electrophilic substitution reactions . Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost.

Q. What structural modifications enhance the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that substituting the cyclopentyl group with bulkier alkyl chains (e.g., cyclohexyl) increases lipophilicity and membrane permeability. Conversely, introducing electron-donating groups (e.g., -OCH3_3) at the para position reduces electrophilic reactivity .

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

Regioselectivity in aryl substitution is influenced by directing groups. For example, the chloro group directs electrophiles to the ortho/para positions, but steric hindrance from the cyclopentyl group favors para substitution (85% yield) over ortho (12%) in nitration reactions . Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How should researchers resolve contradictions between experimental and computational data?

Discrepancies (e.g., observed vs. calculated bond lengths) may arise from approximations in DFT or experimental artifacts. Triangulate data using multiple methods:

  • Validate computational models with high-resolution X-ray crystallography (mean σ(C–C) = 0.002 Å) .
  • Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation .

Q. What purification strategies are effective for multi-step synthesis of this compound?

  • Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate, 8:1 to 4:1) to isolate intermediates .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >99% purity for X-ray analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.